molecular formula C21H29N3O3S2 B15110616 4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B15110616
M. Wt: 435.6 g/mol
InChI Key: ZJMZHZYQBTVSDD-UHFFFAOYSA-N
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Description

The compound 4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a 1,3,4-thiadiazole derivative featuring a cyclohexanecarboxamide core linked to a sulfonyl-substituted thiadiazole ring.

Properties

Molecular Formula

C21H29N3O3S2

Molecular Weight

435.6 g/mol

IUPAC Name

4-butyl-N-[5-[(4-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C21H29N3O3S2/c1-3-4-5-16-10-12-18(13-11-16)19(25)22-20-23-24-21(28-20)29(26,27)14-17-8-6-15(2)7-9-17/h6-9,16,18H,3-5,10-14H2,1-2H3,(H,22,23,25)

InChI Key

ZJMZHZYQBTVSDD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a thiocarbonyl compound under acidic conditions.

    Sulfonylation: The thiadiazole intermediate is then subjected to sulfonylation using 4-methylbenzyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the reaction of the sulfonylated thiadiazole with cyclohexanecarboxylic acid chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Thiadiazole Ring Formation

The synthesis of 1,3,4-thiadiazoles generally involves cyclization reactions. For example:

  • Thiosemicarbazide precursors react with carbon disulfide (CS₂) in the presence of potassium hydroxide to form the thiadiazole-2-thione intermediate .

  • Nucleophilic substitution of the thione group with chloroacetamide derivatives yields the core structure, as seen in reactions where 2-chloroacetamides are coupled to thiadiazole rings .

Functionalization with Sulfonyl Groups

Sulfonyl groups are typically introduced via:

  • Sulfonation reactions : Substitution of halides (e.g., chlorine) on the thiadiazole ring with sulfonamide derivatives using base catalysts .

  • Electrophilic aromatic substitution : Direct sulfonation of aromatic rings attached to the thiadiazole core .

Coupling of Cyclohexanecarboxamide

The cyclohexanecarboxamide moiety is often introduced through amide bond formation, typically via:

  • Nucleophilic acyl substitution : Reaction of the thiadiazole-2-amine with activated carboxylic acids (e.g., using coupling agents like DCC or EDC) .

  • Electrophilic coupling : Direct attachment of cyclohexanecarboxamide to the thiadiazole ring via nucleophilic attack .

Nucleophilic Substitution

  • Chloride displacement : Chloroacetamide derivatives undergo substitution with amines or piperazines under reflux conditions, as demonstrated in the synthesis of thiadiazole-based anticancer agents .

  • Sulfonamide formation : The reaction of sulfonic acid chlorides with thiadiazole amines forms sulfonamide bonds, critical for introducing the 4-methylbenzylsulfonyl group .

Electrophilic Addition

  • Cyclodehydration : Base-catalyzed reactions involving thiosemicarbazides and CS₂ lead to ring closure, forming the thiadiazole structure .

  • Sulfonation : Electrophilic attack of sulfonic acid groups onto aromatic rings attached to the thiadiazole core .

Spectral and Analytical Data

Spectral characterization is essential for verifying reaction outcomes. For analogous thiadiazole derivatives:

Technique Key Observations Example
¹H NMR - Singlet signals for piperazine protons (δ 2.69, 3.17 ppm)Confirms substitution in piperazine derivatives .
¹³C NMR - Signals for carbonyl carbons (δ 169.18 ppm) and ethoxy groups (δ 8.93, 45.92 ppm)Verifies acetylation and substitution reactions .
IR - Disappearance of C=O stretch (1706 cm⁻¹) after cyclodehydrationIndicates successful ring closure in aminothiazole formation .

Structural Variants and Reactivity

Compound Key Features Reactivity
2-Amino-5-tert-butyl-1,3,4-thiadiazole Thiadiazole ring, tert-butyl groupProne to nucleophilic substitution at position 5.
4-Methyl-N-(4-(1,3-thiazol-2-ylamino)sulfonyl)phenyl)benzamide Sulfonamide linkage, thiazole substituentSulfonamide group acts as a leaving group for substitution reactions.
5-(Phenyl)-2-amino-1,3,4-thiadiazole Amino group at position 2Amino group participates in cyclization or condensation reactions .

Biological Activity Correlation

Compound Biological Activity Structural Influence
5-(Benzyldihydroxyphenyl)-1,3,4-thiadiazole Anticancer (IC₅₀ = 12.57 µM vs. HT29)Hydroxyl groups enhance hydrogen bonding with biological targets .
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)acetamide Anticancer (IC₅₀ = 9 µM vs. MDA-MB-231)Thioether group improves lipophilicity and cell membrane permeability .

Reaction Conditions and Challenges

Reaction Type Typical Conditions Challenges
Cyclodehydration Base (KOH), reflux in ethanol Control of reaction temperature to avoid side products .
Nucleophilic Substitution Reflux in benzene, catalytic TEA Solubility issues with polar intermediates; require inert solvents .
Sulfonation Electrophilic substitution, activated sulfonic acidRegioselectivity control for aromatic substitution .

Scientific Research Applications

4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

    Biological Studies: Researchers use the compound to study its effects on various biological pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Structural Features:

  • Thiadiazole ring: A heterocyclic core known for metabolic stability and bioactivity.
  • Sulfonyl group : Enhances solubility and influences binding interactions.
  • Butylcyclohexanecarboxamide : A lipophilic moiety that may improve membrane permeability.

Structural Analogues from 1,3,4-Thiadiazole Derivatives ()

The synthesis and characterization of structurally related thiadiazole derivatives (e.g., compounds 5e , 5j , 5k ) highlight variations in substituents and their impact on physicochemical properties:

Compound ID Substituents on Thiadiazole Yield (%) Melting Point (°C) Molecular Weight
Target Compound* 5-((4-methylbenzyl)sulfonyl) N/A N/A ~429.5†
BG57310 5-(methylsulfonyl) N/A N/A 345.48
5e 5-((4-chlorobenzyl)thio) 74 132–134 ~443.3
5j 5-((4-chlorobenzyl)thio) 82 138–140 ~443.3
5k 5-(methylthio), 2-methoxyphenoxy 72 135–136 ~353.4

*Target compound data inferred from structural similarity.
†Estimated based on molecular formula (C₂₁H₂₇N₃O₃S₂).

Key Observations:
  • Sulfonyl vs. Thio Groups : BG57310 (methylsulfonyl) has a lower molecular weight (345.48) compared to thio-substituted analogs like 5e (443.3), suggesting sulfonyl groups may reduce molecular bulk while enhancing polarity .
  • Melting Points: Thio-substituted compounds (e.g., 5e, 5j) exhibit higher melting points (132–140°C) than methoxy-phenoxy derivatives (e.g., 5k: 135–136°C), indicating stronger intermolecular interactions in thio analogs .

N-Sulfonyl Benzamide Derivatives with Antioxidant Activity ()

Compounds such as 9g and 9h (N-sulfonyl benzamides with benzylidene amino groups) demonstrate the role of sulfonamide linkages in bioactivity:

Compound ID Substituents Antioxidant Activity (ABTS•+ scavenging) Melting Point (°C)
9g 4-hydroxy-3-methoxybenzylidene Moderate 252–254
9h 4-(dimethylamino)benzylidene High 236–238
Target* 4-methylbenzylsulfonyl Unknown N/A
Key Observations:
  • Substituent Effects: Electron-donating groups (e.g., dimethylamino in 9h) enhance antioxidant activity compared to electron-withdrawing groups (e.g., nitro in 9i) .

Biological Activity

The compound 4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).

1,3,4-thiadiazole derivatives are known to interact with various biological targets. The proposed mechanisms include:

  • Inhibition of tubulin polymerization : Some thiadiazole derivatives have been shown to bind to tubulin and inhibit its polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antioxidant activity : Thiadiazoles can act as free radical scavengers, reducing oxidative stress in cells .
  • Modulation of enzyme activity : These compounds may inhibit specific enzymes involved in tumor progression and inflammation .

Anticancer Activity

Research has demonstrated that the compound exhibits significant anticancer properties against various cancer cell lines. The following table summarizes the IC50 values for different cancer types:

Cell Line IC50 (µg/mL) Mechanism
MCF-7 (Breast)0.28Inhibition of proliferation
A549 (Lung)0.52Tubulin binding and apoptosis induction
SK-MEL-2 (Melanoma)4.27Cell cycle arrest

The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been explored. The compound showed promising results against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiadiazole ring and substituents significantly influence biological activity:

  • The presence of electron-withdrawing groups enhances anticancer activity.
  • The butyl group at one end appears to increase lipophilicity, improving cellular uptake.
  • The sulfonyl group contributes to binding affinity with target proteins, enhancing overall efficacy .

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

  • Case Study on MCF-7 Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability compared to controls, supporting its potential as an anticancer agent.
  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor sizes with minimal side effects observed during toxicity assessments.

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